molecular formula C12H7BrN2 B1594461 2-Bromophenazine CAS No. 3331-28-0

2-Bromophenazine

Cat. No.: B1594461
CAS No.: 3331-28-0
M. Wt: 259.1 g/mol
InChI Key: CCFGYBQCAMTETL-UHFFFAOYSA-N
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Description

2-Bromophenazine is a brominated derivative of phenazine, a nitrogen-containing heterocyclic compound Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties

Scientific Research Applications

2-Bromophenazine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenazine typically involves the bromination of phenazine. One common method includes the reaction of phenazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. For example, a three-step continuous flow synthesis can be employed, where 2-bromo-pyridine is reacted with 4-formyl-phenylboronic acid in the presence of a palladium catalyst .

Chemical Reactions Analysis

Types of Reactions: 2-Bromophenazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to hydroxy derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenazine derivatives.

Comparison with Similar Compounds

    Phenazine: The parent compound, known for its antimicrobial properties.

    2,4-Dibromophenazine: A derivative with enhanced antibacterial activity.

    Phenazine-1-carboxylic acid: Known for its antituberculosis activity.

Uniqueness: 2-Bromophenazine is unique due to its specific bromination, which enhances its reactivity and biological activity compared to other phenazine derivatives. Its ability to disrupt bacterial biofilms makes it a valuable compound in the development of new antibacterial agents .

Properties

IUPAC Name

2-bromophenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFGYBQCAMTETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347403
Record name 2-Bromophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3331-28-0
Record name 2-Bromophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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